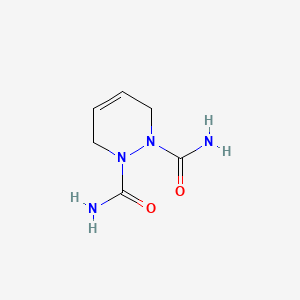
3,6-Dihydropyridazine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydropyridazine-1,2-dicarboxamide is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydropyridazine-1,2-dicarboxamide typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide . The reaction conditions include a temperature of 95°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid ion-exchange resins as catalysts offers advantages such as easy separation of the catalyst from the reaction products, high selectivity, and reusability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydropyridazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Substitution reactions involving nucleophiles can result in the formation of substituted pyridazine compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, sulfuric acid, and ion-exchange resins . The reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired products.
Major Products Formed
Scientific Research Applications
3,6-Dihydropyridazine-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6-Dihydropyridazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dihydropyridazine-1,2-dicarboxamide include:
- Pyridazine
- Pyrimidine
- Pyrazine
Uniqueness
Its ability to form stable complexes with metal ions and its role as a building block for more complex compounds highlight its significance in scientific research and industrial applications .
Properties
CAS No. |
17644-85-8 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3,6-dihydropyridazine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H10N4O2/c7-5(11)9-3-1-2-4-10(9)6(8)12/h1-2H,3-4H2,(H2,7,11)(H2,8,12) |
InChI Key |
IXUSQLUEXKRJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN(N1C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



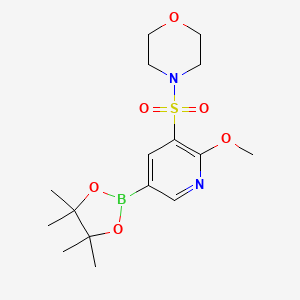


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
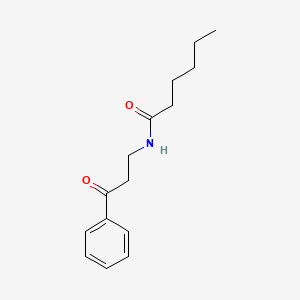

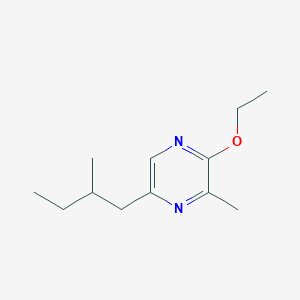
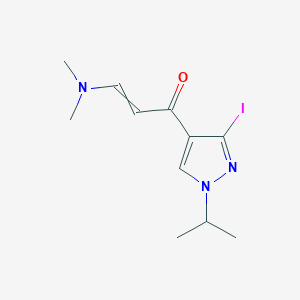

![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)



